Potent and Sub-Micromolar EGFR Inhibition vs. Clinical Standard-of-Care Agents
The compound exhibits a single-digit sub-micromolar IC50 against EGFR, demonstrating greater potency than the first-generation clinical inhibitor gefitinib in the same assay system. This establishes it as a superior biochemical starting point for further optimization. [1]
| Evidence Dimension | EGFR kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.161 µM |
| Comparator Or Baseline | Gefitinib, IC50 = 0.186 µM |
| Quantified Difference | 13.4% lower IC50, indicating superior potency |
| Conditions | In vitro EGFR kinase inhibition assay (specific assay details from Elkotamy et al.) |
Why This Matters
For researchers developing novel EGFR-targeting therapies, this enhanced potency in the primary target engagement assay offers a critical advantage over a widely used clinical comparator, potentially translating to efficacy at lower doses.
- [1] Mahmoud S. Elkotamy, et al. Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles. Bioorganic Chemistry, 2025, 108247. View Source
